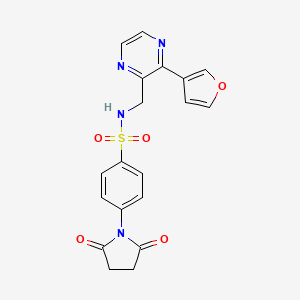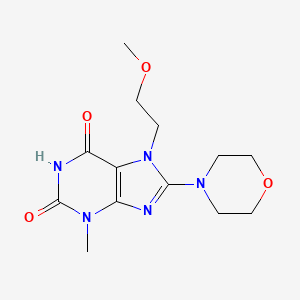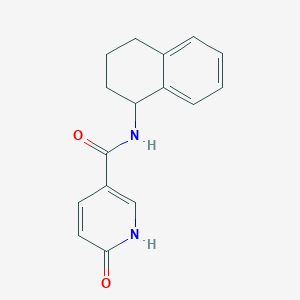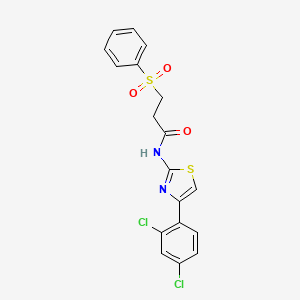
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemicals that are extensively studied for their diverse biological activities and chemical properties. Compounds with similar structural features have been synthesized and analyzed to understand their molecular structure, synthesis pathways, and potential applications in various fields, including pharmaceuticals and material science.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, a synthesis pathway could start with the esterification of an acid, followed by hydrazination, salt formation, and cyclization to form the core structure, which is further modified to introduce specific functional groups (Chen et al., 2010).
Molecular Structure Analysis
Molecular structure analysis is often carried out using techniques like X-ray crystallography, which reveals the crystalline structure and the orientation of molecules in the solid state. This analysis helps in understanding the molecular geometry, bond lengths, angles, and the overall shape of the molecule (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by the presence of functional groups like sulfonyl, chlorophenyl, and thiazolyl groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution, and influence the compound's biological activity and solubility (Viji et al., 2020).
科学的研究の応用
Matrix Metalloproteinase Inhibition : Some derivatives of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide have been found to be potent inhibitors of matrix metalloproteinases (MMPs) (Schröder et al., 2001).
Antimicrobial and Cytotoxic Activities : Various thiazole derivatives, including structures similar to the specified compound, have shown significant antimicrobial and cytotoxic activities against different bacterial, fungal strains, and cancer cells (Dawbaa et al., 2021).
Antimicrobial and Antifungal Effects : Specific thiazole derivatives have demonstrated antifungal and antibacterial effects, confirmed through molecular docking and spectroscopic techniques (Viji et al., 2020).
Herbicidal Activity : Certain derivatives have been found effective as herbicides, showcasing the diversity in the application of these compounds in agriculture (Liu et al., 2008).
Antitumor Activities : Synthesis of derivatives with modifications in the thiazole ring has led to compounds with promising antitumor activities, as seen in various in vitro screenings (Ling et al., 2008).
Anticonvulsant Agents : The synthesis of azoles incorporating a sulfonamide thiazole moiety, akin to the compound , has been associated with significant anticonvulsive effects (Farag et al., 2012).
Potential Drug Candidates for Alzheimer’s Disease : A series of derivatives have been synthesized for evaluation as new drug candidates for Alzheimer's disease, demonstrating the potential of such compounds in neurodegenerative disease research (Rehman et al., 2018).
SARS-CoV-2 Agent : A derivative of this compound has been synthesized and investigated as a potential agent against SARS-CoV-2, highlighting its relevance in current pandemic research (Eno et al., 2022).
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-12-6-7-14(15(20)10-12)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMVGKOMRFJQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2490676.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)
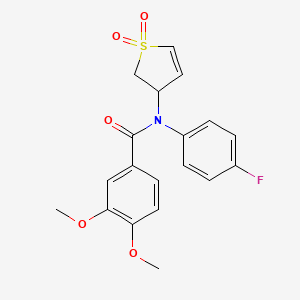
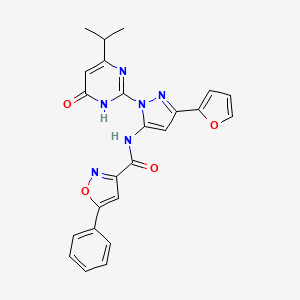
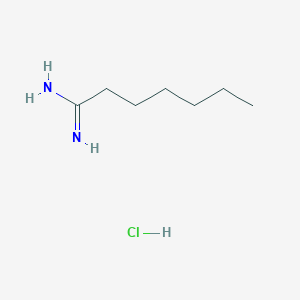
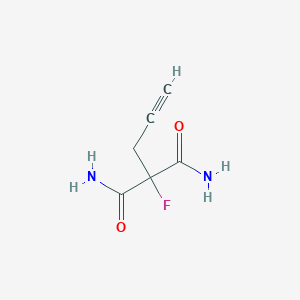
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)
